![molecular formula C9H14N2OS B14392167 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one CAS No. 88570-30-3](/img/structure/B14392167.png)
5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, a methylsulfanyl group at position 2, and an ethyl group at position 2, making it a unique structure within the pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in the presence of a base such as sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: The carbonyl group at position 4 can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiproliferative properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-methylsulfanyl-pyrimidine-4,5-diol: Similar structure but with hydroxyl groups at positions 4 and 5.
5-(2-Hydroxy-ethyl)-6-methyl-2-methylsulfanyl-pyrimidin-4-ol: Similar structure but with a hydroxyethyl group at position 5.
Uniqueness
5,6-Dimethyl-2-[2-(methylsulfanyl)ethyl]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, ethyl, and methylsulfanyl groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88570-30-3 |
|---|---|
Molecular Formula |
C9H14N2OS |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
4,5-dimethyl-2-(2-methylsulfanylethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2OS/c1-6-7(2)10-8(4-5-13-3)11-9(6)12/h4-5H2,1-3H3,(H,10,11,12) |
InChI Key |
RVMQJHNLJGPDLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)CCSC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


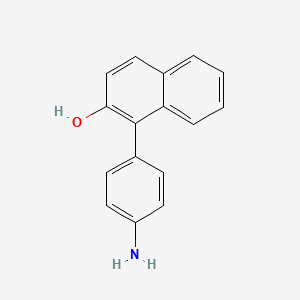
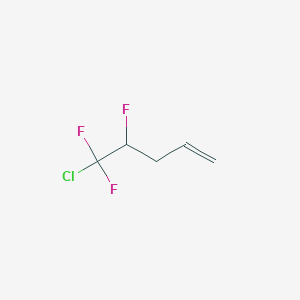
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
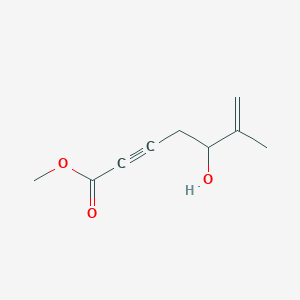
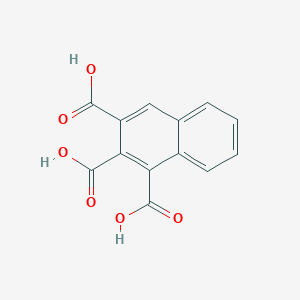
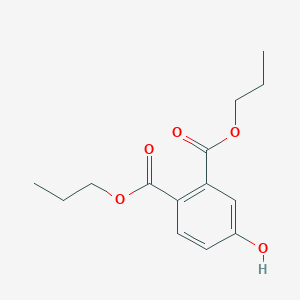

![N,N-Dimethyl-N'-{3-[2-(4-methylphenyl)-2-oxoethoxy]phenyl}urea](/img/structure/B14392132.png)
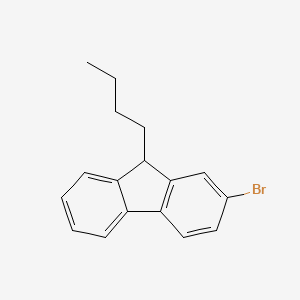
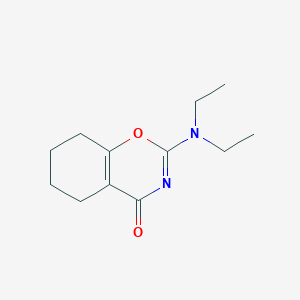
![2-Phenylthieno[3,4-b]pyrazine](/img/structure/B14392164.png)



